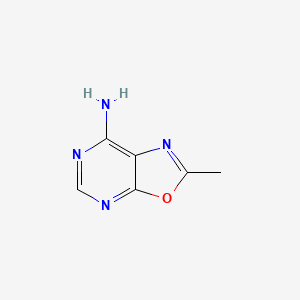
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound that belongs to the class of oxazolo-pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo-pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolo-pyrimidine derivatives, which can have different biological activities depending on the substituents introduced.
Scientific Research Applications
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl(1,3)oxazolo(5,4-d)pyrimidin-7-one
- 5-Methyl-2-(methylthio)pyrido(2,3-d)pyrimidin-7(8H)-one
- 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno(2,3-d)pyrimidin-4(1H)-one
Uniqueness
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
25680-37-9 |
|---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H2,7,8,9) |
InChI Key |
NEVSXJRPMXLBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


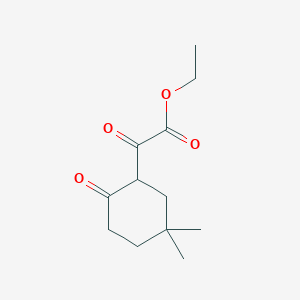

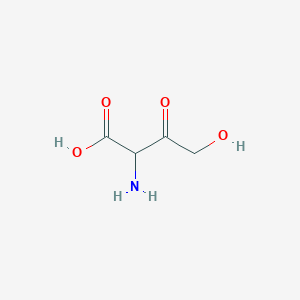


![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
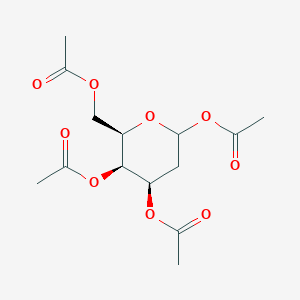
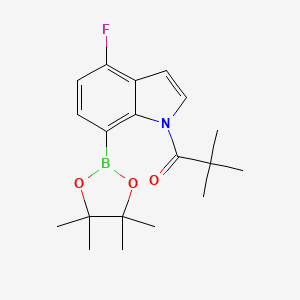
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)

![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)

